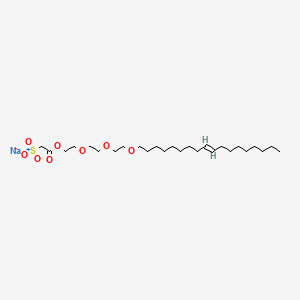
Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate: is a complex organic compound with a long-chain structure. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification or dispersion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate typically involves the following steps:
Esterification: The initial step involves the esterification of octadec-9-enol with ethylene oxide to form octadec-9-enyloxyethanol.
Ethoxylation: The octadec-9-enyloxyethanol undergoes further ethoxylation with ethylene oxide to produce a triethoxylated intermediate.
Sulfonation: The triethoxylated intermediate is then reacted with sodium bisulfite to introduce the sulfonate group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate can undergo oxidation reactions, particularly at the unsaturated octadec-9-enyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate group.
Hydrolysis: Under acidic or basic conditions, the ethoxy groups can be hydrolyzed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Nucleophiles: Sodium hydroxide or other strong bases for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Replacement of the sulfonate group with other functional groups.
Hydrolysis: Breakdown into smaller ethoxy-containing fragments.
Applications De Recherche Scientifique
Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The primary mechanism by which Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate exerts its effects is through its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers and hydrophobic surfaces, where it can disrupt or stabilize structures depending on the concentration and environmental conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with a shorter alkyl chain.
Sodium lauryl ether sulfate (SLES): Similar in structure but with fewer ethoxy groups.
Sodium stearate: A surfactant with a saturated alkyl chain.
Uniqueness
Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate is unique due to its long unsaturated alkyl chain and multiple ethoxy groups, which provide enhanced emulsification and dispersion properties compared to its counterparts. This makes it particularly useful in applications requiring high-performance surfactants.
Propriétés
Numéro CAS |
94386-37-5 |
|---|---|
Formule moléculaire |
C26H49NaO8S |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
sodium;2-[2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]-2-oxoethanesulfonate |
InChI |
InChI=1S/C26H50O8S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-19-20-32-21-22-33-23-24-34-26(27)25-35(28,29)30;/h9-10H,2-8,11-25H2,1H3,(H,28,29,30);/q;+1/p-1/b10-9+; |
Clé InChI |
GXNWSEIJFSCISK-RRABGKBLSA-M |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


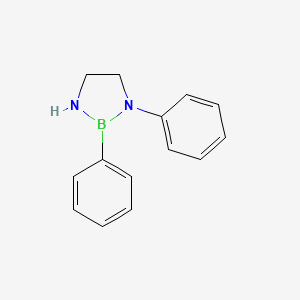
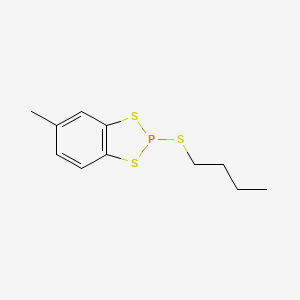
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
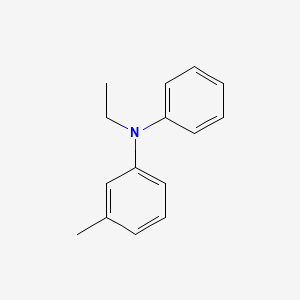
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
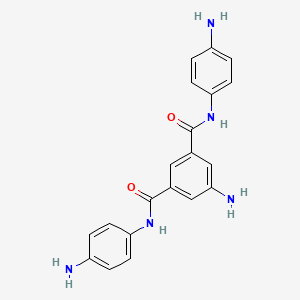
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
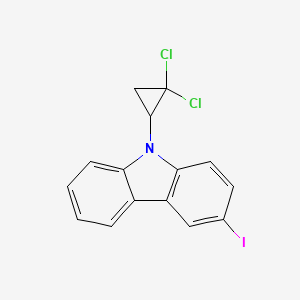
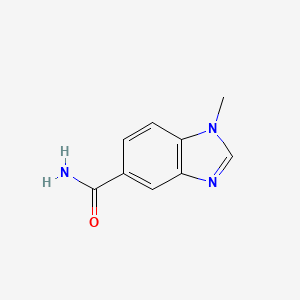
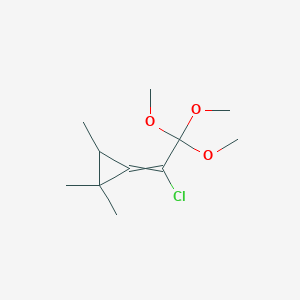
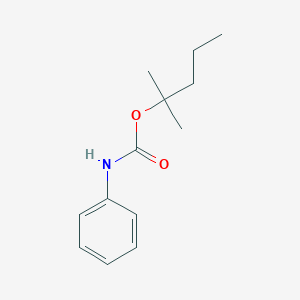

![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
